![molecular formula C23H23N3O2 B5104619 (dibenzo[b,d]furan-4-ylmethyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5104619.png)
(dibenzo[b,d]furan-4-ylmethyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,d]furan-4-ylmethyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DBFMPA and is a selective antagonist of the GABA-A receptor.
Mecanismo De Acción
DBFMPA acts as a selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the GABA-A receptor, DBFMPA increases the activity of excitatory neurotransmitters, leading to a decrease in anxiety-like behavior.
Biochemical and physiological effects:
DBFMPA has been shown to have several biochemical and physiological effects. It increases the activity of excitatory neurotransmitters, leading to a decrease in anxiety-like behavior. DBFMPA has also been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and emotion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DBFMPA in lab experiments is its selectivity for the GABA-A receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using DBFMPA is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on DBFMPA. One area of interest is its potential use in the treatment of other psychiatric disorders, such as depression and schizophrenia. Additionally, researchers are interested in studying the long-term effects of DBFMPA and its potential for addiction and abuse. Finally, there is a need for further research on the optimal dosing and administration of DBFMPA for therapeutic use.
In conclusion, DBFMPA is a chemical compound that has shown promise for its potential therapeutic applications in the treatment of anxiety disorders. Its selective antagonism of the GABA-A receptor has been shown to effectively reduce anxiety-like behavior in animal models. While there are limitations to its use in lab experiments, there are several future directions for research on DBFMPA, including its potential use in the treatment of other psychiatric disorders and the study of its long-term effects.
Métodos De Síntesis
The synthesis of DBFMPA involves a multi-step process that includes the condensation of 4-(dibenzo[b,d]furan-4-ylmethyl)phenol with 2-(4-morpholinyl)ethylamine, followed by the reaction of the resulting intermediate with 2-bromo-3-(pyridin-3-yl)prop-2-ene. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
DBFMPA has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use in the treatment of anxiety disorders. Studies have shown that DBFMPA can effectively reduce anxiety-like behavior in animal models.
Propiedades
IUPAC Name |
1-dibenzofuran-4-yl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-2-9-21-19(7-1)20-8-3-5-17(22(20)28-21)15-24-16-18-6-4-10-25-23(18)26-11-13-27-14-12-26/h1-10,24H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFKPWDFNKREAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=C4C(=CC=C3)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.